![molecular formula C18H18N2OS B2880115 2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 862825-81-8](/img/structure/B2880115.png)
2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest among researchers . Various methods have been developed for the synthesis of indole derivatives, including the Fischer indole synthesis .Molecular Structure Analysis
Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature, similar to the benzene ring .Chemical Reactions Analysis
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. In general, indoles are crystalline and colorless in nature with specific odors .科学的研究の応用
Pharmacological Properties and Therapeutic Potentials
Paracetamol Metabolism and Genetic Differences explore the metabolic pathways of paracetamol, including oxidation and hydroxylation, suggesting that similar compounds might undergo complex metabolism influenced by genetic profiles, which could relate to the metabolism of "2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide" in therapeutic contexts (Li-zi Zhao & G. Pickering, 2011).
Sulindac Pharmacological Review illustrates the therapeutic efficacy of Sulindac in rheumatic diseases, highlighting the importance of understanding the anti-inflammatory, analgesic, and antipyretic properties that could be relevant when considering the applications of related sulfanylacetamide compounds in similar diseases (R. N. Brogden et al., 2012).
Xylan Derivatives and Application Potential discusses chemical modifications leading to specific biopolymer properties, which might inform the development of novel applications for "2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide" in drug delivery or as a biopolymer additive, focusing on functional group modifications and their impact on material properties (K. Petzold-Welcke et al., 2014).
Sulfonamide Drug Class Review details the therapeutic classes incorporating the sulfonamide group, including their use in treating infections, hypertension, and as diuretics. This review might parallel considerations for the therapeutic scope of "2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide," given its structural motif (F. Carta, A. Scozzafava, & C. Supuran, 2012).
作用機序
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
It’s known that indole derivatives interact with their targets through various mechanisms, including hydrogen bonding and van der waals forces . These interactions enable the molecule to have a high affinity towards the enzyme and inhibit the same .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may affect multiple biochemical pathways.
Result of Action
Indole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
将来の方向性
Given the wide range of biological activities of indole derivatives, there is significant potential for the development of new therapeutic agents based on these compounds . Future research may focus on synthesizing new indole derivatives and investigating their biological activities and mechanisms of action .
特性
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-6-8-14(9-7-13)10-20-11-17(22-12-18(19)21)15-4-2-3-5-16(15)20/h2-9,11H,10,12H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCMYVGSLLRZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2880032.png)
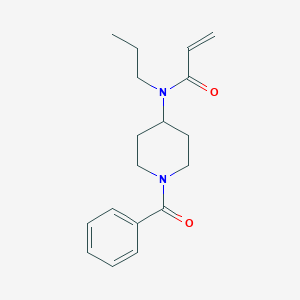
![3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2880037.png)
![3-Fluorosulfonyloxy-5-[oxolan-3-yl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2880038.png)

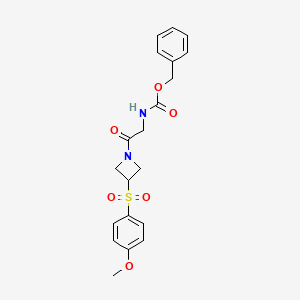

![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-chlorobenzenecarboxylate](/img/structure/B2880045.png)
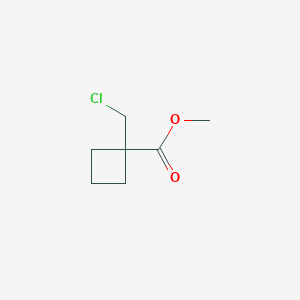
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2880048.png)
![7-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880049.png)
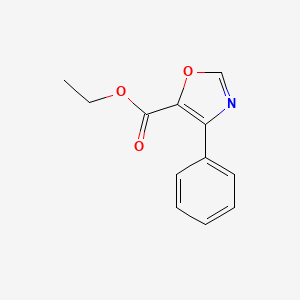
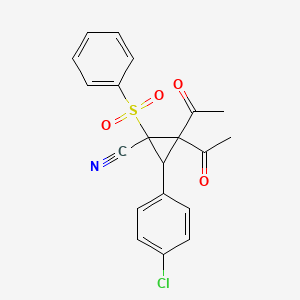
![1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2880053.png)